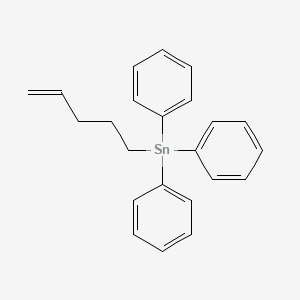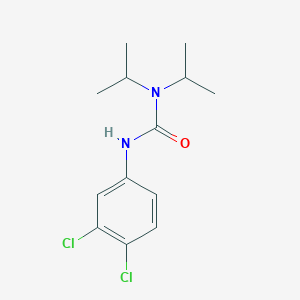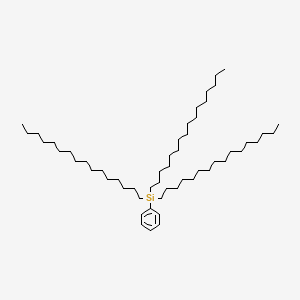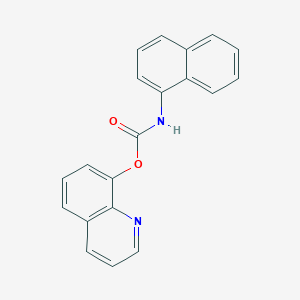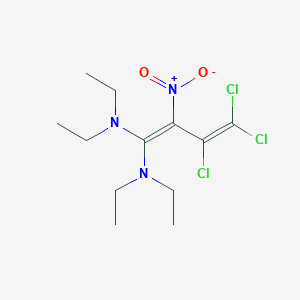
(1-(Bis(diethylamino)methylene)-2,3,3-trichloro-2-propenyl)(hydroxy)azane oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,4-TRICHLORO-N(1),N(1),N(1),N(1)-TETRAETHYL-2-NITRO-1,3-BUTADIENE-1,1-DIAMINE is a complex organic compound characterized by its unique structure and chemical properties. This compound is part of the nitrobutadiene family, known for their diverse applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-TRICHLORO-N(1),N(1),N(1),N(1)-TETRAETHYL-2-NITRO-1,3-BUTADIENE-1,1-DIAMINE typically involves the reaction of 3,4,4-trichloro-1,1-diamino-2-nitrobuta-1,3-diene with tetraethylamine under controlled conditions. The reaction is usually carried out in a solvent such as methanol at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions to maximize yield and purity. The process parameters such as temperature, pressure, and reactant concentrations are carefully controlled to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,4,4-TRICHLORO-N(1),N(1),N(1),N(1)-TETRAETHYL-2-NITRO-1,3-BUTADIENE-1,1-DIAMINE undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
3,4,4-TRICHLORO-N(1),N(1),N(1),N(1)-TETRAETHYL-2-NITRO-1,3-BUTADIENE-1,1-DIAMINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4,4-TRICHLORO-N(1),N(1),N(1),N(1)-TETRAETHYL-2-NITRO-1,3-BUTADIENE-1,1-DIAMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,4-TRICHLORO-N(1),N(1)-BIS(4-METHYLPHENYL)-2-NITRO-1,3-BUTADIENE-1,1-DIAMINE
- 3,4,4-TRICHLORO-N,N’-BIS(3-ETHOXYPHENYL)-2-NITRO-1,3-BUTADIENE-1,1-DIAMINE
Uniqueness
Compared to similar compounds, 3,4,4-TRICHLORO-N(1),N(1),N(1),N(1)-TETRAETHYL-2-NITRO-1,3-BUTADIENE-1,1-DIAMINE is unique due to its tetraethylamine substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C12H20Cl3N3O2 |
|---|---|
Peso molecular |
344.7 g/mol |
Nombre IUPAC |
3,4,4-trichloro-1-N,1-N,1-N',1-N'-tetraethyl-2-nitrobuta-1,3-diene-1,1-diamine |
InChI |
InChI=1S/C12H20Cl3N3O2/c1-5-16(6-2)12(17(7-3)8-4)10(18(19)20)9(13)11(14)15/h5-8H2,1-4H3 |
Clave InChI |
RAXKPWAKMDDUBY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



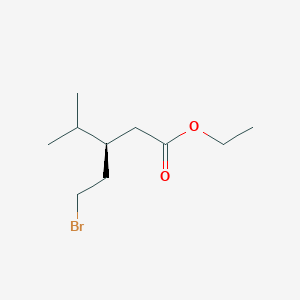
![9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11947669.png)

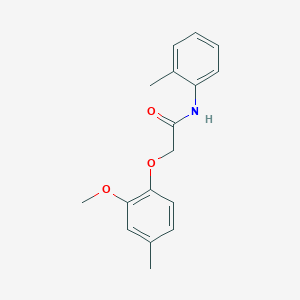
![1-[4-(Methylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11947686.png)

